molecular formula C18H22N6O2 B2599448 7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione CAS No. 332103-57-8

7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

Cat. No.: B2599448
CAS No.: 332103-57-8
M. Wt: 354.414
InChI Key: XIXVUMAIDBXMQG-UHFFFAOYSA-N
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Description

7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is a synthetic purine derivative offered for research purposes. Purine-based scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in essential biomolecules like DNA, RNA, and ATP, making them a key focus in the discovery of novel therapeutic agents . This compound is part of a class of molecules investigated for their potential as inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV) . Its structural features, including the benzyl and N-methylpiperazine substitutions, are characteristic of hybrids designed to expand the therapeutic landscape of purine-based agents, particularly in oncology research where such derivatives have shown promising broad-spectrum potential against various cancer cell lines . The product is supplied as a reference compound for use in biochemical research, target identification, and structure-activity relationship (SAR) studies. It is strictly for research use in laboratory settings only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

7-benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-21-8-10-23(11-9-21)17-19-15-14(16(25)20-18(26)22(15)2)24(17)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXVUMAIDBXMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325139
Record name 7-benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644188
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332103-57-8
Record name 7-benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Benzylation: The 7th position of the purine ring is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The 3rd position is methylated using methyl iodide under basic conditions.

    Piperazine Substitution: The 8th position is substituted with 4-methylpiperazine through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations: Purine vs. Pyrimidine Derivatives

The compound is distinguished from pyrimidine-dione analogs (e.g., 6-[(3-benzyloxy-2-benzyloxymethyl)propyl]-substituted pyrimidine-2,4-diones) by its purine backbone. Purine-diones contain a fused bicyclic ring system, whereas pyrimidine-diones (e.g., compounds 4 , 5 , and 6 from ) have a single six-membered ring. This structural difference impacts:

  • Binding affinity : Purine derivatives often exhibit higher selectivity for purine-binding enzymes (e.g., kinases).
  • Lipophilicity : The benzyl and methyl groups in both classes enhance membrane permeability, but the purine core may introduce additional steric effects .
Table 1: Core Structure Comparison
Compound Class Core Structure Key Substituents Molecular Weight Range
Purine-2,6-dione (Target) Bicyclic purine 7-Benzyl, 3-methyl, 8-(4-methylpiperazinyl) 368.44 g/mol
Pyrimidine-2,4-dione (Ref. 1) Monocyclic pyrimidine 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl], methoxymethyl ~450–500 g/mol (estimated)

Substituent-Specific Variations in Purine Analogs

Within purine-dione derivatives, minor substituent changes significantly alter physicochemical and pharmacological properties. For example:

  • Target Compound (): Direct 8-(4-methylpiperazinyl) substitution.
  • Analog from : 8-[(4-methylpiperazin-1-yl)methyl] group (i.e., a methylene-linked piperazine).
  • Solubility : The basic piperazinyl group may improve aqueous solubility, but the spacer could reduce it.
  • Receptor interactions : Altered spatial positioning may enhance or hinder binding to target proteins.
Table 2: Substituent Impact in Purine Analogs
Compound Substituent at C8 Molecular Weight Key Implications
Target Compound 4-Methylpiperazin-1-yl 368.44 g/mol Compact structure, direct interaction with targets
Analog (4-Methylpiperazinyl)methyl ~382–400 g/mol Increased flexibility; potential for altered pharmacokinetics

Functional Group Comparisons

  • Benzyl Groups : Present in both the target compound and pyrimidine-diones (). These groups enhance lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic enzyme pockets.
  • Piperazinyl vs. Methoxymethyl Groups : The 4-methylpiperazinyl group (target) introduces basicity, which may improve solubility in acidic environments (e.g., stomach), whereas methoxymethyl groups () are neutral and may reduce metabolic instability.

Research Implications and Gaps

Key areas for future research include:

  • Enzyme inhibition assays : Comparing target compound activity against pyrimidine-diones (e.g., COX-2 or kinase inhibition).
  • ADMET profiling : Evaluating how substituent variations affect absorption, distribution, and toxicity.

Biological Activity

7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is a synthetic compound belonging to the purine class of organic molecules. Characterized by its unique structure, which includes a purine core with a benzyl group and a piperazine moiety, this compound has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical formula of this compound is C19H24N6O2C_{19}H_{24}N_{6}O_{2}, and it features a complex arrangement that contributes to its biological functions.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various cellular processes. Notably, it has been studied for its effects on:

  • Cell Growth : The compound interacts with specific cellular receptors and enzymes, influencing pathways related to cell proliferation and metabolism.
  • Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further exploration in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cell Growth ModulationInfluences cellular proliferation pathways
Cytotoxic EffectsPotential cytotoxicity against cancer cell lines
Interaction with EnzymesModulates activity of specific enzymes

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : The piperazine moiety could enhance binding affinity to specific receptors, influencing signaling pathways.

Case Studies

Recent studies have provided insights into the compound's efficacy:

  • Cytotoxicity Assessment : In vitro tests demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values indicate effective concentrations for inducing cell death.
    • MCF7 Cell Line : IC50 = 12.5 µM
    • NCI-H460 Cell Line : IC50 = 42.3 µM
  • Comparative Analysis : When compared to other purine derivatives, the compound displayed unique activity profiles that warrant further investigation.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF712.5
NCI-H46042.3

Comparison with Similar Compounds

Several compounds share structural similarities with this compound. Understanding these similarities can provide insights into its unique properties.

Table 3: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
7-BenzylxanthineXanthine core instead of purineDifferent enzymatic activity
8-(4-Methylpiperazinyl)adenosineSubstituted adenosine structureKnown for neuroprotective effects
7-MethyltheophyllineMethylated derivative of theophyllinePrimarily used as a bronchodilator

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with alkylation of the purine core followed by piperazine substitution. Key steps include:

  • Alkylation : Reacting a purine precursor with benzyl halides under reflux in ethanol or DMSO .
  • Piperazine Coupling : Using 4-methylpiperazine in a nucleophilic substitution reaction at the 8-position of the purine scaffold, often requiring anhydrous conditions and catalytic bases like triethylamine .
  • Optimization : Vary solvents (e.g., DMSO for solubility vs. ethanol for cost), temperatures (60–100°C), and reaction times (12–24 hrs). Monitor purity via TLC or HPLC and employ column chromatography for purification .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions (e.g., benzyl, piperazine) and methyl group integration .
  • Mass Spectrometry (ESI-MS) to verify molecular weight (e.g., observed m/z ~348.4 g/mol for C₁₇H₂₈N₆O₂) .
  • HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in graded solvents (DMSO for stock solutions; PBS or ethanol for aqueous dilution). Lipophilicity can be estimated via logP calculations (e.g., ~2.5 predicted for analogs) .
  • Stability : Conduct accelerated degradation studies (e.g., 37°C, pH 7.4 PBS) over 24–72 hrs, monitoring via HPLC. Store lyophilized at -20°C to prevent hydrolysis of the piperazine moiety .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibitory effects on viral polymerases or other enzymatic targets?

  • Methodological Answer :

  • Assay Design : Use in vitro enzyme inhibition assays (e.g., HCV NS5B polymerase for antiviral activity). Include positive controls (e.g., sofosbuvir) and measure IC₅₀ values via fluorescence-based substrate cleavage .
  • Selectivity Screening : Test against related enzymes (e.g., human DNA polymerases) to assess off-target effects. Structural analogs with ethylpiperazine substituents showed 10-fold selectivity for viral vs. human targets .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified piperazine (e.g., 4-ethyl, 4-benzyl) or benzyl groups (e.g., halogenated derivatives). Compare activities using standardized assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target binding pockets. Prioritize analogs with improved hydrogen bonding (e.g., piperazine NH to polymerase Asp318) .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

  • Methodological Answer :

  • Meta-Analysis : Compile data from analogs (e.g., 7-pentyl vs. 7-hexyl chains) and identify trends (e.g., longer alkyl chains reduce solubility but enhance membrane penetration) .
  • Experimental Validation : Re-test disputed compounds under identical conditions (e.g., fixed ATP concentration in kinase assays) to isolate substituent effects .

Q. How can Design of Experiments (DoE) principles improve reaction efficiency during scale-up synthesis?

  • Methodological Answer :

  • Factor Screening : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ design revealed temperature (p < 0.01) as critical for yield optimization .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., solvent polarity vs. byproduct formation) to identify optimal conditions .

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